6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Overview
Description
Pyrazolo[1,5-a]pyrimidine is a class of compounds that have been studied for their potential use in the synthesis of heat-resistant explosives . Two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, were successfully prepared via a simple synthetic method .
Molecular Structure Analysis
The structure of these compounds was fully explored in the study . They both exhibit excellent thermal stability . Particularly, one compound features an “amino–nitro–amino” arrangement similar to that of TATB .
Physical and Chemical Properties Analysis
These compounds possess higher positive heats of formation than LLM-105 . They also exhibit superior detonation performance than TATB and HNS .
Scientific Research Applications
Crystal Structure and Synthesis
The compound N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, related to your query, has been synthesized and its crystal structure analyzed. This process involves cyclization of related compounds and results in molecules forming inversion dimers via hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Antimicrobial Activity
Novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for antimicrobial activity. This research indicates the potential of these compounds in developing antimicrobial agents (El-Agrody et al., 2001).
Selective Serotonin Receptor Antagonists
A study on various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated their potential as potent and selective serotonin 5-HT6 receptor antagonists. This suggests applications in neuropsychiatric disorder treatments (Ivachtchenko et al., 2010).
Herbicidal Activity
Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit significant herbicidal activity on a broad spectrum of vegetation. This underscores their potential application in agriculture (Moran, 2003).
Antitumor Activity
Research into triazolo[1,5-a]pyrimidine derivatives has shown promising antitumor activities. These compounds have been studied for their effects on various cancer cell lines, highlighting their potential in cancer therapy (Ahmed et al., 2014).
Tubulin Inhibition in Cancer
A series of triazolopyrimidines have been synthesized and identified as unique anticancer agents due to their ability to promote tubulin polymerization and overcome resistance to certain multidrug resistance transporter proteins. This opens new avenues in cancer treatment (Zhang et al., 2007).
Synthesis Techniques
Innovative synthesis techniques for [1,2,4]triazolo[1,5-a]pyrimidines, such as using supercritical carbon dioxide, have been developed. These methods offer more environmentally friendly and efficient approaches to compound synthesis (Baklykov et al., 2019).
Future Directions
The study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability . This could be a potential future direction for the research and development of “6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine”.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5S/c1-19-12-16-11-15-6-9(10(14)18(11)17-12)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSACBNLEYAECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C3=CC=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150093 | |
Record name | 6-(4-Chlorophenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-84-6 | |
Record name | 6-(4-Chlorophenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338394-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Chlorophenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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